molecular formula C20H22N2O4 B14960621 Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Cat. No.: B14960621
M. Wt: 354.4 g/mol
InChI Key: LCZUOCOUBOWCTH-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is synthesized for various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

In this reaction, the carboxylic acid (R-COOH) reacts with ethanol (C₂H₅OH) to form the ester (R-COO-C₂H₅) and water (H₂O). The reaction is typically carried out under reflux conditions with a strong acid catalyst like sulfuric acid to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Aminolysis: The ester can react with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Aminolysis: Amines in the presence of a catalyst.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Aminolysis: Amide.

Scientific Research Applications

Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester bond can be hydrolyzed by esterases, releasing the active carboxylic acid and ethanol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate can be compared with other esters like ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, their chemical properties and applications differ:

    Ethyl Acetate: Commonly used as a solvent in laboratories and industry.

    Ethyl Benzoate: Used in the production of fragrances and as a flavoring agent.

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C20H22N2O4/c1-4-26-20(25)14-8-10-16(11-9-14)21-19(24)15-6-5-7-17(12-15)22-18(23)13(2)3/h5-13H,4H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

LCZUOCOUBOWCTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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